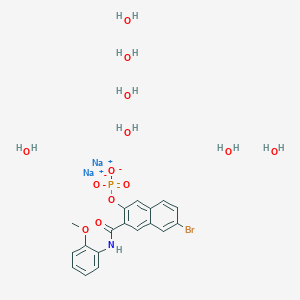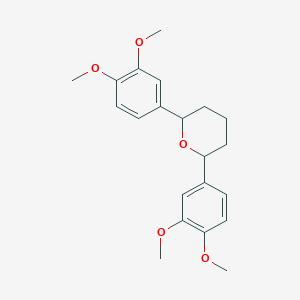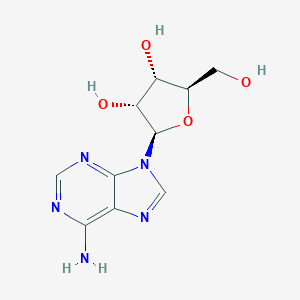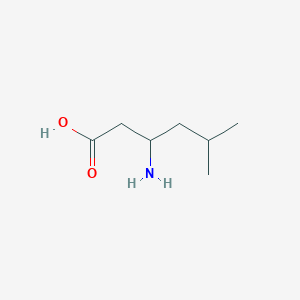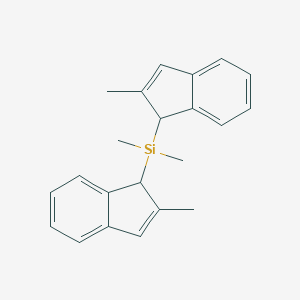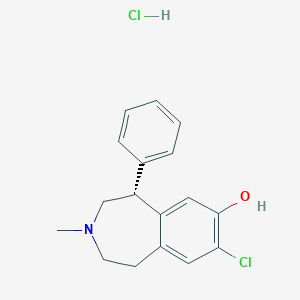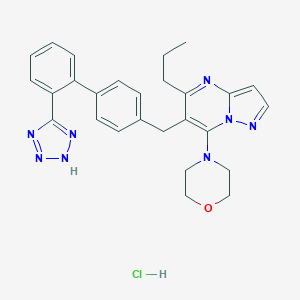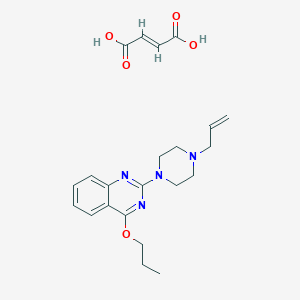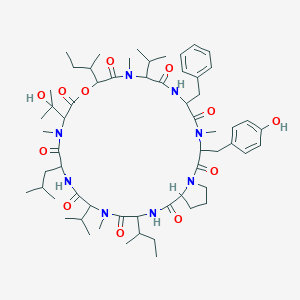
Aureobasidin S2a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aureobasidin S2a is a natural product that is derived from the fungus Aureobasidium pullulans. This compound has been found to have potent antifungal activity, making it a valuable tool for researchers studying fungal biology. In
Mécanisme D'action
The mechanism of action of Aureobasidin S2a is well understood. This compound inhibits the enzyme that is responsible for synthesizing beta-glucan, which is a key component of the fungal cell wall. By disrupting the synthesis of beta-glucan, Aureobasidin S2a can cause the cell wall to become weakened and ultimately lead to the death of the fungus.
Effets Biochimiques Et Physiologiques
Aureobasidin S2a has been shown to have a number of biochemical and physiological effects on fungi. In addition to inhibiting the synthesis of beta-glucan, this compound has also been found to disrupt the synthesis of other cell wall components, such as chitin. This can lead to a range of physiological effects, including cell lysis and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Aureobasidin S2a has a number of advantages for lab experiments. It is a potent antifungal agent, making it a valuable tool for researchers studying fungal biology. Additionally, it has a well-understood mechanism of action, which allows researchers to use it in a targeted and specific way. However, there are also limitations to the use of Aureobasidin S2a. It can be difficult and expensive to synthesize, and its effects on non-fungal organisms are not well understood.
Orientations Futures
There are a number of future directions for research on Aureobasidin S2a. One area of interest is the development of new synthetic methods that could make the compound more readily available to researchers. Additionally, researchers are interested in exploring the potential of Aureobasidin S2a as a therapeutic agent for fungal infections. Finally, there is ongoing research into the biochemical and physiological effects of Aureobasidin S2a, with the goal of better understanding its mechanism of action and potential applications in the field of fungal biology.
In conclusion, Aureobasidin S2a is a valuable tool for researchers studying fungal biology. Its potent antifungal activity, well-understood mechanism of action, and range of physiological effects make it a valuable tool for studying the cell wall of fungi. While there are limitations to its use, ongoing research into synthetic methods and potential therapeutic applications make Aureobasidin S2a an exciting area of study for researchers in the field.
Applications De Recherche Scientifique
Aureobasidin S2a has been extensively used in scientific research as a tool to study fungal biology. This compound is particularly useful for studying the cell wall of fungi, as it disrupts the synthesis of a key component of the cell wall called beta-glucan. By inhibiting the synthesis of beta-glucan, Aureobasidin S2a can disrupt the growth and development of fungi, making it a valuable tool for researchers studying fungal pathogenesis.
Propriétés
Numéro CAS |
153954-72-4 |
|---|---|
Nom du produit |
Aureobasidin S2a |
Formule moléculaire |
C60H92N8O12 |
Poids moléculaire |
1117.4 g/mol |
Nom IUPAC |
6-benzyl-12,24-di(butan-2-yl)-3-[(4-hydroxyphenyl)methyl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O12/c1-17-37(9)46-57(76)65(14)47(35(5)6)52(71)61-42(31-34(3)4)55(74)67(16)50(60(11,12)79)59(78)80-49(38(10)18-2)58(77)66(15)48(36(7)8)53(72)62-43(32-39-23-20-19-21-24-39)54(73)64(13)45(33-40-26-28-41(69)29-27-40)56(75)68-30-22-25-44(68)51(70)63-46/h19-21,23-24,26-29,34-38,42-50,69,79H,17-18,22,25,30-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70) |
Clé InChI |
AZWNOPVZWSHWAA-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
SMILES canonique |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
Synonymes |
Aureobasidin S2a |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



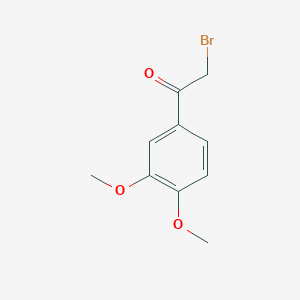
![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)
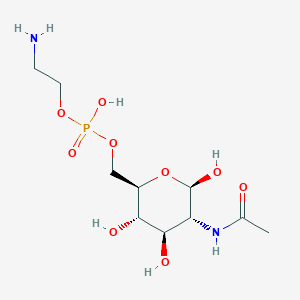
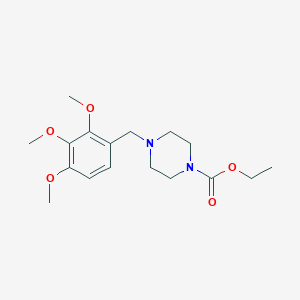
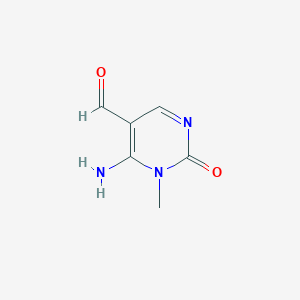
![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)
